molecular formula C11H11ClN4O2 B2640966 ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate CAS No. 104909-58-2

ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate

Cat. No. B2640966
CAS RN: 104909-58-2
M. Wt: 266.69
InChI Key: RJRFWQPKYSBYGG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate, also known as ethyl 5-amino-1-pyrazole-4-carboxylate or 5-chloro-2-pyridinyl-ethyl-pyrazole-4-carboxylate, is a carboxylic acid derivative of pyrazole. Pyrazole is a five-membered ring heterocyclic compound which contains three nitrogen atoms and two carbon atoms. Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a valuable synthetic building block for the preparation of various compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating complex molecular structures used in medicinal chemistry and materials science. The selective cyclocondensation with 1,3-dicarbonyl compounds indicates its versatility in chemical reactions (Lebedˈ et al., 2012).

Novel Synthesis Methods

Research has also focused on developing efficient synthesis methods for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. These methods offer a pathway to new N-fused heterocyclic products with potential applications in various fields, including pharmaceuticals and agrochemicals (Ghaedi et al., 2015).

Development of Antimicrobial and Anticancer Agents

Further investigations have led to the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the potential of ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate derivatives as precursors in developing therapeutic agents (Hafez et al., 2016).

Fluorescent Molecules and Agrochemical Inhibitors

The compound has also facilitated the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one derivative was identified as a novel fluorescent molecule with potential applications in bioimaging, while others showed activity as inhibitors against monocotyledonous Echinochloa crus-galli L. Beauv, suggesting its role in agricultural chemistry (Wu et al., 2006).

properties

IUPAC Name

ethyl 5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFWQPKYSBYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate

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